1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride

Catalog No.
S1938122
CAS No.
639820-61-4
M.F
C22H31ClN2
M. Wt
358.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazoli...

CAS Number

639820-61-4

Product Name

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride

IUPAC Name

1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;chloride

Molecular Formula

C22H31ClN2

Molecular Weight

358.9 g/mol

InChI

InChI=1S/C22H31N2.ClH/c1-15-6-16(2)21(17(3)7-15)23-4-5-24(14-23)22-11-18-8-19(12-22)10-20(9-18)13-22;/h6-7,14,18-20H,4-5,8-13H2,1-3H3;1H/q+1;/p-1

InChI Key

MJOMRTQWLPXDJQ-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-]

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-]

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride is a chemical compound with the molecular formula C22H31ClN2. It features an imidazolinium ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound is characterized by the presence of an adamantyl group and a 2,4,6-trimethylphenyl substituent, contributing to its unique properties and potential applications in various fields.

As a precursor for NHC ligands, ATC plays a role in catalyst formation. NHCs are known to form strong covalent bonds with transition metals, and the resulting metal-NHC complexes can act as catalysts for various organic reactions, including olefin metathesis. In olefin metathesis, the double bonds of two alkenes (hydrocarbons with carbon-carbon double bonds) are rearranged to form new alkenes [].

Typical of imidazolinium salts. Notably, it serves as a reactant in the preparation of chelated ruthenium alkoxybenzylidene imidazolidene carbene pivalate catalysts, which are essential for Z-selective olefin metathesis reactions . The imidazolinium moiety can also undergo deprotonation to form stable carbenes, which are highly reactive intermediates in organic synthesis.

While specific biological activity data for 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride is limited, compounds containing imidazolinium structures are often studied for their potential antimicrobial and anticancer properties. The unique structural features of this compound may enhance its biological activity, making it a candidate for further pharmacological studies.

The synthesis of 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride generally involves the following steps:

  • Formation of the Imidazole Ring: The reaction between an appropriate aldehyde and a primary amine can yield an imidazole precursor.
  • Substitution Reactions: The introduction of the adamantyl and 2,4,6-trimethylphenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Quaternization: Finally, the imidazole derivative is treated with hydrochloric acid to form the corresponding imidazolinium salt.

These methods can be optimized based on available reagents and desired yields.

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride has potential applications in:

  • Catalysis: As a precursor for catalysts in organic synthesis.
  • Material Science: In the development of new materials with specific electronic or optical properties.
  • Pharmaceuticals: As a lead compound for drug development due to its unique structure.

Interaction studies involving this compound are crucial for understanding its reactivity and potential biological effects. Investigating how it interacts with various substrates or biological molecules can provide insights into its mechanism of action and efficacy in different applications. Such studies may include:

  • Binding Affinity Tests: To assess interactions with enzymes or receptors.
  • Spectroscopic Analysis: To monitor changes in molecular structure upon interaction with other compounds.

Several compounds share structural similarities with 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chlorideC22H31ClN2Contains both adamantyl and trimethylphenyl groups
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chlorideC21H25ClN2Lacks adamantyl group; contains two trimethylphenyl groups
3-(adamantyl)imidazolium chlorideC14H18ClN2Simpler structure; lacks the trimethylphenyl substituent

The presence of both adamantyl and 2,4,6-trimethylphenyl groups in 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride sets it apart from these similar compounds by enhancing its steric and electronic properties.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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